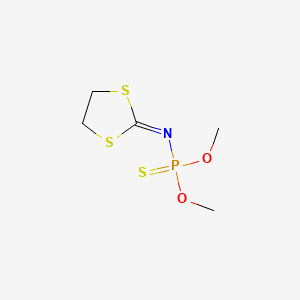
Halocarban
Overview
Description
Halocarban is a chemical compound that belongs to the family of halocarbons. Halocarbons are compounds in which one or more carbon atoms are linked by covalent bonds with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) . These compounds are known for their diverse applications in various fields, including medicine, industry, and environmental science.
Mechanism of Action
Target of Action
Halocarban, also known as Cloflucarban, is an antibacterial compound . It primarily targets the PTEN-induced kinase 1 (PINK1)-Parkin pathway . This pathway plays a vital role in maintaining a healthy pool of mitochondria in higher eukaryotic cells .
Mode of Action
Cloflucarban interacts with its targets by inhibiting mitochondrial complexes III and V . The inhibition of these complexes activates the PINK1-Parkin pathway .
Biochemical Pathways
The PINK1-Parkin pathway is a part of the cellular machinery that maintains the health of mitochondria, the powerhouses of the cell . When Cloflucarban inhibits mitochondrial complexes III and V, it triggers the activation of this pathway . This leads to a series of downstream effects that help maintain mitochondrial quality control .
Result of Action
The activation of the PINK1-Parkin pathway by Cloflucarban leads to improved mitochondrial quality control . This can have a significant impact on cellular health, as mitochondria are essential for energy production and other vital cellular processes .
Action Environment
The action of Cloflucarban can be influenced by environmental factors. For example, it has been found that albumin, specifically bovine serum albumin (BSA) and human serum albumin (HSA) commonly present in culture media, can hinder the activation of the PINK1-Parkin pathway by other compounds. The efficacy of cloflucarban remains unaffected by albumin, highlighting its reliability for studying the pink1-parkin pathway .
Biochemical Analysis
Biochemical Properties
Halocarban, like other halocarbons, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve covalent bonding with halogen atoms
Cellular Effects
For instance, volatile halocarbons can deplete the protective stratospheric ozone layer contributing to global climate change and may even affect local climate through aerosol production . These compounds are produced through anthropogenic and biogenic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules at the atomic level. Halocarbon compounds are typically classified in the same ways as the similarly structured organic compounds that have hydrogen atoms occupying the molecular sites of the halogen atoms in halocarbons
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that halocarbons can have significant temporal effects. For instance, the emission of volatile halocarbons by seaweeds and their response towards environmental changes have been studied .
Transport and Distribution
It is known that halocarbons can be transported and distributed in the environment .
Subcellular Localization
It is known that halocarbons can have significant effects on the activity or function of subcellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Halocarbons can be synthesized through several methods:
Addition of Halogens to Alkenes: This method involves the addition of halogen molecules (e.g., chlorine, bromine) to alkenes, following Markovnikov’s rule or the Kharash effect.
Hydrohalogenation of Alkenes: This process involves the addition of hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to alkenes.
Conversion of Alcohols to Alkyl Halides: Alcohols can be converted to alkyl halides by replacing the hydroxyl group with a halogen atom.
Industrial Production Methods: Industrially, halocarbons are produced using large-scale chemical processes that involve the above-mentioned synthetic routes. These methods are reliable and cost-effective, making halocarbons readily available for various applications .
Chemical Reactions Analysis
Halocarbons undergo several types of chemical reactions:
Substitution Reactions: Halocarbons can undergo nucleophilic substitution reactions where the halogen atom is replaced by another nucleophile.
Elimination Reactions: These reactions involve the removal of a halogen atom and a hydrogen atom from adjacent carbon atoms, resulting in the formation of alkenes.
Oxidation and Reduction Reactions: Halocarbons can be oxidized or reduced under specific conditions, leading to the formation of various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions, cyanide ions, and ammonia.
Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are commonly used.
Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride are used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: The major products are new halocarbons with different substituents.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Halocarbons have a wide range of applications in scientific research:
Chemistry: They are used as solvents, reagents, and intermediates in organic synthesis.
Biology: Halocarbons are used in the study of biological processes and as tools for probing biochemical pathways.
Medicine: Many pharmaceuticals contain halocarbon groups, which enhance their efficacy and stability.
Industry: Halocarbons are used in the production of plastics, refrigerants, and fire extinguishing agents
Comparison with Similar Compounds
Chlorocarbons: Containing only carbon and chlorine.
Fluorocarbons: Containing only carbon and fluorine.
Bromocarbons: Containing only carbon and bromine.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-8-1-3-9(4-2-8)20-13(22)21-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXZJXLKAJIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048684 | |
| Record name | Cloflucarban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-77-7 | |
| Record name | Halocarban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloflucarban [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halocarban | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-(4-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cloflucarban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halocarban | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFLUCARBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ZZY3DC5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)




![[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate](/img/structure/B1669145.png)
![2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B1669146.png)



